molecular formula C8H18KO3P B12645278 Potassium hydrogen octylphosphonate CAS No. 58840-33-8

Potassium hydrogen octylphosphonate

Cat. No.: B12645278
CAS No.: 58840-33-8
M. Wt: 232.30 g/mol
InChI Key: BBANRGOZFMBHBD-UHFFFAOYSA-M
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Description

Potassium hydrogen octylphosphonate is an organophosphorus compound characterized by the presence of a long alkyl chain and a phosphonate group. This compound is known for its ability to form robust hydrogen-bonded networks, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of potassium hydrogen octylphosphonate typically involves the reaction of octylphosphonic acid with potassium hydroxide. The reaction is carried out in an aqueous medium, where octylphosphonic acid is dissolved and then neutralized with potassium hydroxide to form the potassium salt.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Potassium hydrogen octylphosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state phosphonates.

    Reduction: It can be reduced under specific conditions to yield lower oxidation state products.

    Substitution: The octyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Catalysts like palladium on carbon (Pd/C) are often employed in substitution reactions.

Major Products Formed:

    Oxidation: Higher oxidation state phosphonates.

    Reduction: Lower oxidation state phosphonates.

    Substitution: Various alkyl or aryl phosphonates depending on the substituent used.

Scientific Research Applications

Potassium hydrogen octylphosphonate has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with metal ions.

    Medicine: Research is ongoing to explore its potential as an anticancer agent.

    Industry: It is used in the production of flame retardants, plasticizers, and as an additive in lubricants.

Mechanism of Action

The mechanism of action of potassium hydrogen octylphosphonate involves its ability to form strong hydrogen bonds and coordinate with metal ions. This coordination can stabilize metal complexes and enhance their reactivity. The compound’s long alkyl chain also contributes to its hydrophobic properties, making it useful in various applications where water repellency is desired.

Comparison with Similar Compounds

  • Potassium hydrogen phosphonate
  • Dipotassium phosphonate
  • Octylphosphonic acid

Comparison: Potassium hydrogen octylphosphonate is unique due to its long alkyl chain, which imparts hydrophobic properties and enhances its ability to form stable hydrogen-bonded networks. This makes it more effective in applications requiring water repellency and stability compared to other similar compounds.

Properties

CAS No.

58840-33-8

Molecular Formula

C8H18KO3P

Molecular Weight

232.30 g/mol

IUPAC Name

potassium;hydroxy(octyl)phosphinate

InChI

InChI=1S/C8H19O3P.K/c1-2-3-4-5-6-7-8-12(9,10)11;/h2-8H2,1H3,(H2,9,10,11);/q;+1/p-1

InChI Key

BBANRGOZFMBHBD-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCP(=O)(O)[O-].[K+]

Origin of Product

United States

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